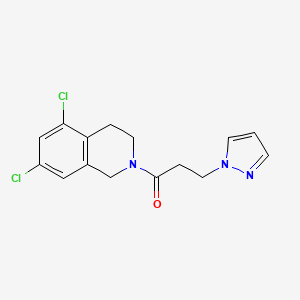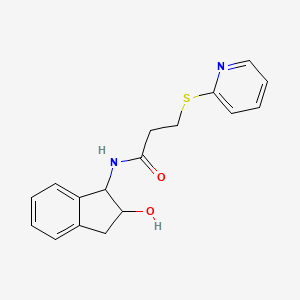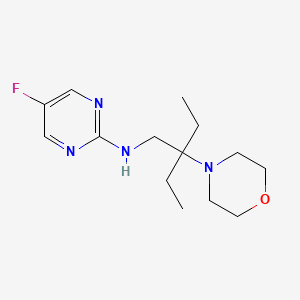![molecular formula C17H27NO2S B7640192 3,5-dimethyl-N-[[4-(methylsulfonylmethyl)phenyl]methyl]cyclohexan-1-amine](/img/structure/B7640192.png)
3,5-dimethyl-N-[[4-(methylsulfonylmethyl)phenyl]methyl]cyclohexan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-dimethyl-N-[[4-(methylsulfonylmethyl)phenyl]methyl]cyclohexan-1-amine, also known as MK-2866 or Ostarine, is a selective androgen receptor modulator (SARM) that has been extensively studied for its potential therapeutic use in various medical conditions. It is a non-steroidal compound that is designed to selectively target androgen receptors in specific tissues, such as muscle and bone, while avoiding unwanted side effects in other tissues.
Mécanisme D'action
3,5-dimethyl-N-[[4-(methylsulfonylmethyl)phenyl]methyl]cyclohexan-1-amine works by selectively binding to androgen receptors in specific tissues, such as muscle and bone, and activating them to promote muscle growth and bone density. It does not bind to androgen receptors in other tissues, such as the prostate and liver, which can cause unwanted side effects. The compound also has a high affinity for androgen receptors, which allows it to be effective at lower doses than traditional anabolic steroids.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical and clinical studies. These include increased muscle mass and strength, improved bone density, increased fat loss, and improved insulin sensitivity. The compound has also been shown to have a favorable safety profile, with few reported side effects.
Avantages Et Limitations Des Expériences En Laboratoire
3,5-dimethyl-N-[[4-(methylsulfonylmethyl)phenyl]methyl]cyclohexan-1-amine has several advantages for lab experiments, including its high potency, specificity, and selectivity for androgen receptors. It also has a favorable safety profile, which makes it suitable for use in preclinical and clinical studies. However, there are also some limitations to its use, such as the need for specialized equipment and expertise for synthesis and analysis, and the potential for off-target effects in certain tissues.
Orientations Futures
There are several potential future directions for research on 3,5-dimethyl-N-[[4-(methylsulfonylmethyl)phenyl]methyl]cyclohexan-1-amine. These include further investigation of its safety and efficacy in humans, optimization of its pharmacokinetic properties, development of novel SARMs with improved selectivity and potency, and exploration of its potential use in other medical conditions, such as aging and metabolic disorders. Overall, this compound has shown promising results in preclinical and clinical studies, and has the potential to be a valuable therapeutic agent for a range of medical conditions.
Méthodes De Synthèse
3,5-dimethyl-N-[[4-(methylsulfonylmethyl)phenyl]methyl]cyclohexan-1-amine is synthesized using a multi-step process that involves the reaction of various chemical compounds under controlled conditions. The synthesis method typically involves the use of organic solvents and reagents, and requires specialized equipment and expertise. The final product is a white crystalline powder that is highly pure and stable.
Applications De Recherche Scientifique
3,5-dimethyl-N-[[4-(methylsulfonylmethyl)phenyl]methyl]cyclohexan-1-amine has been extensively studied for its potential therapeutic use in various medical conditions, such as muscle wasting, osteoporosis, androgen deficiency, and cancer cachexia. It has also been studied for its potential use in improving athletic performance and body composition. The compound has shown promising results in preclinical and clinical studies, and is currently undergoing further investigation for its safety and efficacy in humans.
Propriétés
IUPAC Name |
3,5-dimethyl-N-[[4-(methylsulfonylmethyl)phenyl]methyl]cyclohexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2S/c1-13-8-14(2)10-17(9-13)18-11-15-4-6-16(7-5-15)12-21(3,19)20/h4-7,13-14,17-18H,8-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMESYJGCRIUYKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)NCC2=CC=C(C=C2)CS(=O)(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(4-Methyl-1,3-thiazol-2-yl)benzoyl]piperidine-3-carboxylic acid](/img/structure/B7640128.png)


![3-[[3-(2-Methyl-1,3-thiazol-4-yl)benzoyl]amino]propanoic acid](/img/structure/B7640146.png)
![2-[(1-Benzylpyrazole-4-carbonyl)-cyclopropylamino]acetic acid](/img/structure/B7640155.png)

![2-[Cyclobutanecarbonyl(cyclohexyl)amino]acetic acid](/img/structure/B7640173.png)
![2-[[2-(Furan-2-yl)cyclopropanecarbonyl]amino]-2-phenylacetic acid](/img/structure/B7640176.png)
![2-[[4-(3,5-Dimethylpyrazol-1-yl)benzoyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B7640181.png)
![2-[[2-(3-Chlorophenyl)cyclopropanecarbonyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B7640182.png)


![3-[(3,5-dimethylcyclohexyl)amino]-N-(pyridin-4-ylmethyl)propanamide](/img/structure/B7640199.png)
![3-[Methyl-[[2-(oxolan-2-yl)-1,3-thiazol-4-yl]methyl]amino]phenol](/img/structure/B7640210.png)